5-Chloro-2-((4-ethoxyphenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid
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Overview
Description
5-Chloro-2-((4-ethoxyphenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-ethoxyphenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 4-ethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Propanoic Acid Side Chain: This can be achieved through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((4-ethoxyphenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
5-Chloro-2-((4-ethoxyphenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((4-ethoxyphenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Ethoxyphenyl)methyl)-1H-benzimidazole
- 5-Chloro-1H-benzimidazole-2-propanoic acid
- 4-Ethoxyphenyl-1H-benzimidazole
Uniqueness
5-Chloro-2-((4-ethoxyphenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is unique due to the combination of its structural features, including the chlorine atom, ethoxyphenyl group, and propanoic acid side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
141246-04-0 |
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Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[5-chloro-2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C20H21ClN2O3/c1-3-26-16-7-4-14(5-8-16)11-19-22-17-12-15(21)6-9-18(17)23(19)13(2)10-20(24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,25) |
InChI Key |
ROVIZWJYQYAZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2C(C)CC(=O)O)C=CC(=C3)Cl |
Origin of Product |
United States |
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